molecular formula C20H29FN4O B6448981 1-ethyl-4-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine CAS No. 2549044-28-0

1-ethyl-4-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine

Cat. No.: B6448981
CAS No.: 2549044-28-0
M. Wt: 360.5 g/mol
InChI Key: FZMDUSGBLSFJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with an ethyl group at position 1 and a but-2-yn-1-yl linker at position 2. The linker connects to a piperidin-4-yl group, which is further substituted with a 3-fluoropyridin-2-yl moiety. The butynyl spacer may confer conformational rigidity, influencing pharmacokinetic properties such as absorption and distribution .

Properties

IUPAC Name

1-ethyl-4-[4-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN4O/c1-2-23-13-15-24(16-14-23)10-3-4-17-26-18-7-11-25(12-8-18)20-19(21)6-5-9-22-20/h5-6,9,18H,2,7-8,10-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMDUSGBLSFJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Piperazine Derivatives with Modified Piperidine Substituents

(a) 1-Ethyl-4-(4-{[1-(5-Methyl-1,3,4-Thiadiazol-2-yl)Piperidin-4-yl]Oxy}But-2-yn-1-yl)Piperazine
  • Structural Difference : The 3-fluoropyridin-2-yl group is replaced with a 5-methyl-1,3,4-thiadiazol-2-yl moiety.
  • This substitution may alter selectivity for targets such as dopamine D2 receptors, as seen in related compounds with heterocyclic substituents .
(b) 1-[4-({1-[(3,5-Dimethyl-1,2-Oxazol-4-yl)Sulfonyl]Piperidin-4-yl}Oxy)But-2-yn-1-yl]-4-Methylpiperazine
  • Structural Difference : Contains a sulfonyl-linked 3,5-dimethyloxazole instead of fluoropyridine.
  • The oxazole’s smaller aromatic system may limit interactions with hydrophobic binding pockets .

Piperazine Derivatives with Alternative Linkers or Core Modifications

(a) 1-Ethyl-4-(Pyridine-3-yl)Piperazine (L11)
  • Structural Difference : Lacks the butynyl-piperidinyloxy linker and fluoropyridine substituent.
  • Impact: Simplified structure reduces molecular weight (MW = 221.3 g/mol) but eliminates conformational rigidity. Pyridyl piperazines like L11 are known for moderate serotonin receptor affinity, suggesting that the target compound’s extended linker and fluoropyridine may enhance target specificity .
(b) 1-(4-Ethylpiperidin-4-yl)-4-(2-Methylpropyl)Piperazine
  • Structural Difference : Replaces the butynyl-piperidinyloxy group with a 4-ethylpiperidine and 2-methylpropyl chain.
  • Impact : Bulkier substituents may hinder blood-brain barrier penetration, contrasting with the target compound’s optimized linker for CNS targeting .

Piperazine Derivatives with Bioisosteric Replacements

(a) 1-Ethyl-3-(4-((1-(3-Fluoro-4-(Trifluoromethyl)Benzoyl)Piperidin-4-yl)Oxy)Phenyl)Urea (14a)
  • Structural Difference : Replaces the piperazine core with a urea group and substitutes fluoropyridine with a trifluoromethylbenzoyl moiety.
  • However, the trifluoromethyl group increases lipophilicity, which may affect metabolic clearance rates .

Research Implications

  • Target Selectivity : The fluoropyridine and butynyl linker in the target compound may optimize interactions with orthosteric or allosteric binding sites in CNS receptors, as suggested by docking studies on related piperidines .
  • Metabolic Stability: Fluorine substitution likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like thiadiazole derivatives .
  • Synthetic Feasibility : Intermediate synthesis routes (e.g., reductive amination of ketones, as in ) could be adapted for large-scale production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.